Cas no 97170-10-0 ((R)-2-Hydroxyethyl-L-cysteine)

(R)-2-Hydroxyethyl-L-cysteine is a chiral cysteine derivative featuring a hydroxyl group at the β-position of the thiol side chain. This compound is valuable in peptide synthesis and biochemical research due to its ability to introduce thiol-reactive or hydrophilic functionalities into molecular structures. The (R)-configuration ensures stereochemical precision, making it suitable for applications requiring enantioselectivity, such as enzyme studies or drug development. Its hydroxyethyl group enhances solubility in aqueous media, facilitating handling in biological systems. The thiol moiety allows for selective conjugation or crosslinking, useful in bioconjugation and protein engineering. This derivative is particularly advantageous for designing modified peptides or probes with tailored reactivity and stability.
(R)-2-Hydroxyethyl-L-cysteine structure
(R)-2-Hydroxyethyl-L-cysteine structure
Product name:(R)-2-Hydroxyethyl-L-cysteine
CAS No:97170-10-0
MF:C5H11NO3S
MW:165.210740327835
MDL:MFCD04038652
CID:810952

(R)-2-Hydroxyethyl-L-cysteine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Hydroxyethyl-L-cysteine
    • Cysteine,S-(2-hydroxyethyl)-
    • S-hydroxyethylcysteine
    • DL-Cysteine, S-(2-hydroxyethyl)- (ZCI)
    • DL
    • S-(2-Hydroxyethyl)cysteine (ACI)
    • 2-Amino-3-((2-hydroxyethyl)thio)propanoic acid
    • 2-Amino-3-[(2-hydroxyethyl)sulfanyl]propanoic acid
    • MDL: MFCD04038652
    • Inchi: 1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)
    • InChI Key: MWFRVMDVLYIXJF-UHFFFAOYSA-N
    • SMILES: O=C(C(CSCCO)N)O

Computed Properties

  • Exact Mass: 165.046
  • Monoisotopic Mass: 165.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 109A^2

Experimental Properties

  • Density: 1.362
  • Boiling Point: 379.9°Cat760mmHg
  • Flash Point: 183.6°C
  • PSA: 108.85000
  • LogP: -0.17590

(R)-2-Hydroxyethyl-L-cysteine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529088-250mg
S-(2-hydroxyethyl)cysteine
97170-10-0 98%
250mg
¥4579.00 2024-04-23
abcr
AB542995-250 mg
2-Amino-3-(2-hydroxyethylthio)propanoic acid; .
97170-10-0
250MG
€524.50 2023-04-14
abcr
AB542995-1 g
2-Amino-3-(2-hydroxyethylthio)propanoic acid; .
97170-10-0
1g
€1,231.10 2023-04-14
Ambeed
A989225-1g
2-Amino-3-(2-hydroxyethylthio)propanoic acid
97170-10-0 95%
1g
$1331.0 2024-04-16
1PlusChem
1P01X9AB-250mg
2-Amino-3-(2-hydroxyethylthio)propanoicacid
97170-10-0 95%
250mg
$365.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529088-1g
S-(2-hydroxyethyl)cysteine
97170-10-0 98%
1g
¥13496.00 2024-04-23
Cooke Chemical
LN6867957-1g
97170-10-0 S-(2-hydroxyethyl)cysteine
1g
RMB 3672.00 2025-02-21
abcr
AB542995-1g
2-Amino-3-(2-hydroxyethylthio)propanoic acid; .
97170-10-0
1g
€1250.40 2025-02-15
abcr
AB542995-250mg
2-Amino-3-(2-hydroxyethylthio)propanoic acid; .
97170-10-0
250mg
€532.20 2025-02-15

(R)-2-Hydroxyethyl-L-cysteine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Transnitrosation of alicyclic N-nitrosamines containing sulfur atoms in five- or six-membered rings
Usui, Noriko; Mochizuki, Masataka; Inami, Keiko, Heterocycles, 2023, 106(5), 847-857

Production Method 2

Reaction Conditions
Reference
Synthesis of optically active 1,4-thiazane-3-carboxylic acid via optical resolution by preferential crystallization of (RS)-2-amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride
Shiraiwa, Tadashi; Tadokoro, Kohya; Tanaka, Haruyuki; Nanba, Keiichiro; Yokono, Noriyoshi; et al, Bioscience, 1998, 62(12), 2382-2387

(R)-2-Hydroxyethyl-L-cysteine Raw materials

(R)-2-Hydroxyethyl-L-cysteine Preparation Products

Additional information on (R)-2-Hydroxyethyl-L-cysteine

Recent Advances in (R)-2-Hydroxyethyl-L-cysteine (CAS: 97170-10-0) Research: A Comprehensive Review

(R)-2-Hydroxyethyl-L-cysteine (CAS: 97170-10-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its hydroxyethyl side chain, has shown promising applications in drug development, particularly in the synthesis of peptide-based therapeutics and prodrugs. Recent studies have highlighted its role in enhancing drug stability, improving bioavailability, and serving as a key intermediate in the synthesis of novel bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of (R)-2-Hydroxyethyl-L-cysteine as a building block for the development of targeted anticancer agents. The research demonstrated that incorporation of this compound into peptide sequences significantly improved tumor-targeting efficiency and reduced off-target effects. The study utilized advanced computational modeling techniques to predict the optimal configuration for maximizing binding affinity to cancer cell receptors, followed by in vitro and in vivo validation.

In the realm of neurodegenerative disease research, (R)-2-Hydroxyethyl-L-cysteine has shown potential as a neuroprotective agent. A 2024 publication in ACS Chemical Neuroscience reported that derivatives of this compound exhibited potent antioxidant properties and the ability to chelate metal ions implicated in oxidative stress pathways. The research team employed NMR spectroscopy and mass spectrometry to characterize the compound's interactions with neuronal proteins, providing mechanistic insights into its protective effects.

The pharmaceutical industry has also recognized the value of (R)-2-Hydroxyethyl-L-cysteine in drug formulation. Recent patent filings (2023-2024) describe its use as a stabilizer in biopharmaceutical preparations, particularly for monoclonal antibodies and recombinant proteins. The compound's ability to prevent aggregation and maintain protein conformation under stress conditions has made it an attractive excipient for next-generation biologics.

From a synthetic chemistry perspective, novel methodologies for the efficient production of (R)-2-Hydroxyethyl-L-cysteine have been developed. A 2024 study in Organic Process Research & Development presented an enzymatic asymmetric synthesis route with exceptional enantioselectivity (>99% ee) and yield (92%). This green chemistry approach significantly reduces the environmental impact compared to traditional chemical synthesis methods while maintaining high purity standards required for pharmaceutical applications.

Looking forward, the unique properties of (R)-2-Hydroxyethyl-L-cysteine position it as a versatile tool in medicinal chemistry. Ongoing clinical trials are investigating its derivatives for various therapeutic indications, including metabolic disorders and infectious diseases. The compound's dual functionality (thiol and hydroxyl groups) provides multiple points for structural modification, enabling the development of tailored pharmaceutical agents with optimized pharmacokinetic profiles.

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